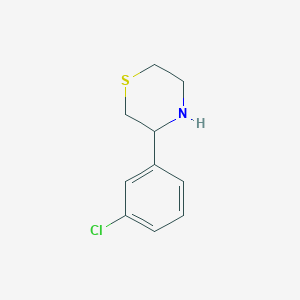

3-(3-Chlorophenyl)thiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chlorophenyl)thiomorpholine is a chemical compound with the molecular formula C10H12ClNS . It is used for research and development purposes .

Synthesis Analysis

A procedure for the continuous flow generation of thiomorpholine, a similar compound, in a two-step telescoped format was developed . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The average mass is 213.727 Da and the monoisotopic mass is 213.037903 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .科学的研究の応用

Antimicrobial Activity

Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives for antimicrobial applications. Their work involved creating 4-thiomorpholin-4ylbenzohydrazide derivatives through nucleophilic substitution reactions, aiming to increase their bioactivity and minimize resistance in microbes. The synthesized compounds showed promising antimicrobial properties (Kardile & Kalyane, 2010).

Medicinal Chemistry

Walker and Rogier (2013) developed novel bicyclic thiomorpholine building blocks for medicinal chemistry, recognizing thiomorpholine's importance in this field. Their work involved synthesizing analogues like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, highlighting thiomorpholine's role in creating bioactive molecules (Walker & Rogier, 2013).

Organometallic Chemistry

A study by Hanif et al. (1999) explored the ring-opening reactions of thiomorpholine with ruthenium carbonyl. This research contributes to the understanding of thiomorpholine's reactivity in organometallic chemistry, particularly in the formation of metal-ligand complexes (Hanif et al., 1999).

Synthesis of Chromium(III) Halides Complexes

Preti and Tosi (1974) investigated the reactions of thiomorpholin derivatives with chromium(III) halides. Their study focused on characterizing the resulting complexes, contributing to the understanding of metal-ligand interactions involving thiomorpholine structures (Preti & Tosi, 1974).

Biomedical Applications of Rhenium(I) Tricarbonyl Complexes

Murphy et al. (2020) synthesized rhenium(I) tricarbonyl complexes with thiomorpholine as a ligand, exploring their potential in biomedical applications such as imaging and cancer treatment. This research highlights thiomorpholine's utility in designing compounds for biological use (Murphy et al., 2020).

Solid Phase Synthesis of Thiomorpholin-3-ones

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones, showcasing an efficient method for creating thiomorpholine derivatives. This synthesis approach is valuable for pharmaceutical research and development (Nefzi et al., 1998).

Metal-Carbonyl Thiomorpholin-3-Thione Derivatives

Research by DeFilippo et al. (1974) involved synthesizing metal-carbonyl derivatives of thiomorpholin-3-thione. They studied the bonding and structure of these complexes, contributing to the broader understanding of thiomorpholine chemistry (DeFilippo et al., 1974).

Ring Expansion to Thiomorpholines

Khodadadi et al. (2021) reported an efficient process for synthesizing novel 3-thiomorpholines. Their research highlights the versatility of thiomorpholine in synthesizing heterocyclic compounds (Khodadadi et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-chlorophenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOSKABRMUGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590134 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-25-6 |

Source

|

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)

![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)

![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)